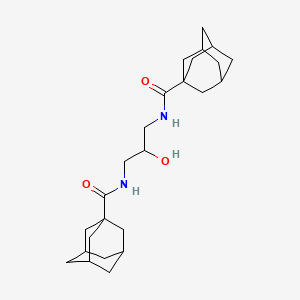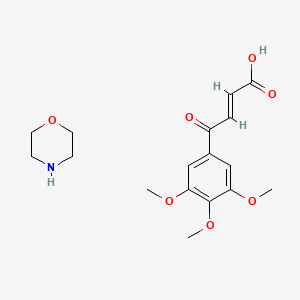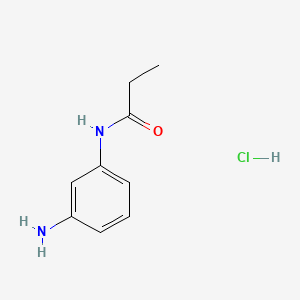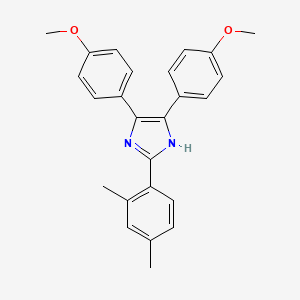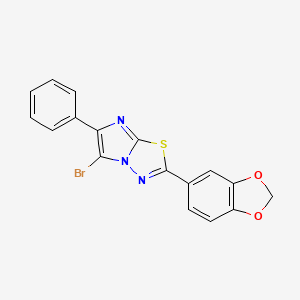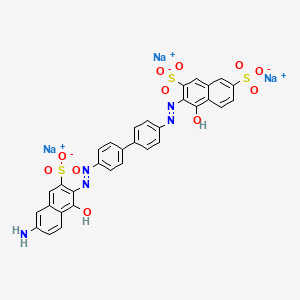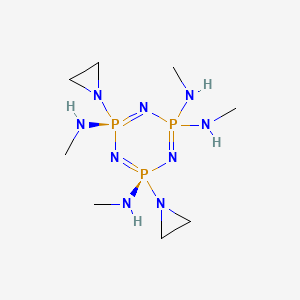
N-(alpha-Methylphenethyl)-2-propylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(alpha-Methylphenethyl)-2-propylvaleramide can be achieved through several synthetic routes. One common method involves the reaction of alpha-methylphenethylamine with 2-propylvaleric acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
N-(alpha-Methylphenethyl)-2-propylvaleramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(alpha-Methylphenethyl)-2-propylvaleramide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and signaling pathways. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(alpha-Methylphenethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(alpha-Methylphenethyl)-2-propylvaleramide can be compared with other similar compounds, such as alpha-methylphenethylamine and its derivatives. These compounds share a similar phenylpropane backbone but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules
Properties
CAS No. |
4344-64-3 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)-2-propylpentanamide |
InChI |
InChI=1S/C17H27NO/c1-4-9-16(10-5-2)17(19)18-14(3)13-15-11-7-6-8-12-15/h6-8,11-12,14,16H,4-5,9-10,13H2,1-3H3,(H,18,19) |
InChI Key |
ICNNYNOICCHPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



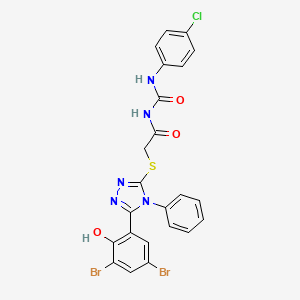
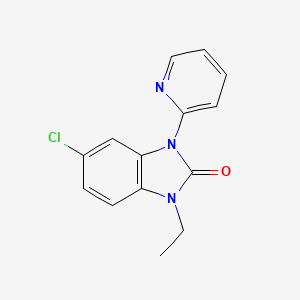
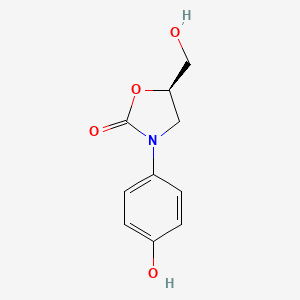
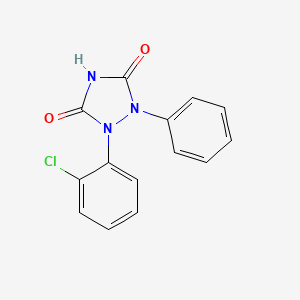
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
